7-[4-[(2-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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Overview
Description
7-(4-{[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a complex organic compound with a quinolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinolone Core: This is usually achieved through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Piperazine Ring: This is typically done through a nucleophilic substitution reaction.
Formylation and Thiolation: The formamido and methanethioyl groups are introduced through formylation and thiolation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-(4-{[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolone derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
7-(4-{[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: It is investigated for its potential as an antibacterial agent, particularly against resistant strains.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-{[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: Notable for its enhanced activity against Gram-positive bacteria.
Uniqueness
7-(4-{[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones. This uniqueness can potentially lead to improved efficacy and reduced resistance development.
Properties
Molecular Formula |
C24H22ClFN4O4S |
---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
7-[4-[(2-chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H22ClFN4O4S/c1-2-28-13-16(23(33)34)21(31)15-11-18(26)20(12-19(15)28)29-7-9-30(10-8-29)24(35)27-22(32)14-5-3-4-6-17(14)25/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35) |
InChI Key |
YZVIRISNWADVOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4Cl)F)C(=O)O |
Origin of Product |
United States |
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